molecular formula C20H23IN2O B12483084 1-[(2R,3S,4S)-2-ethyl-4-[(4-iodophenyl)amino]-3-methyl-3,4-dihydroquinolin-1(2H)-yl]ethanone

1-[(2R,3S,4S)-2-ethyl-4-[(4-iodophenyl)amino]-3-methyl-3,4-dihydroquinolin-1(2H)-yl]ethanone

Cat. No.: B12483084
M. Wt: 434.3 g/mol
InChI Key: BHOZEQWQPMADOF-YHBQJITHSA-N
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Description

1-[(2R,3S,4S)-2-ethyl-4-[(4-iodophenyl)amino]-3-methyl-3,4-dihydroquinolin-1(2H)-yl]ethanone is a complex organic compound characterized by its unique structure, which includes an iodophenyl group and a dihydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3S,4S)-2-ethyl-4-[(4-iodophenyl)amino]-3-methyl-3,4-dihydroquinolin-1(2H)-yl]ethanone typically involves multi-step organic reactions. The process begins with the preparation of the dihydroquinoline core, followed by the introduction of the iodophenyl group through electrophilic aromatic substitution. The final step involves the attachment of the ethanone group under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening methods can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3S,4S)-2-ethyl-4-[(4-iodophenyl)amino]-3-methyl-3,4-dihydroquinolin-1(2H)-yl]ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the iodophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline derivatives, amine derivatives, and substituted iodophenyl compounds.

Scientific Research Applications

1-[(2R,3S,4S)-2-ethyl-4-[(4-iodophenyl)amino]-3-methyl-3,4-dihydroquinolin-1(2H)-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,4S)-2-ethyl-4-[(4-iodophenyl)amino]-3-methyl-3,4-dihydroquinolin-1(2H)-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline structures but different substituents.

    Iodophenyl Compounds: Molecules containing the iodophenyl group with varying functional groups.

    Dihydroquinoline Compounds: Similar structures with different substituents on the dihydroquinoline ring.

Uniqueness

1-[(2R,3S,4S)-2-ethyl-4-[(4-iodophenyl)amino]-3-methyl-3,4-dihydroquinolin-1(2H)-yl]ethanone is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C20H23IN2O

Molecular Weight

434.3 g/mol

IUPAC Name

1-[(2R,3S,4S)-2-ethyl-4-(4-iodoanilino)-3-methyl-3,4-dihydro-2H-quinolin-1-yl]ethanone

InChI

InChI=1S/C20H23IN2O/c1-4-18-13(2)20(22-16-11-9-15(21)10-12-16)17-7-5-6-8-19(17)23(18)14(3)24/h5-13,18,20,22H,4H2,1-3H3/t13-,18-,20+/m1/s1

InChI Key

BHOZEQWQPMADOF-YHBQJITHSA-N

Isomeric SMILES

CC[C@@H]1[C@H]([C@@H](C2=CC=CC=C2N1C(=O)C)NC3=CC=C(C=C3)I)C

Canonical SMILES

CCC1C(C(C2=CC=CC=C2N1C(=O)C)NC3=CC=C(C=C3)I)C

Origin of Product

United States

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